5-fluoro-2-methoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of benzene, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Methyl 4-fluorobenzoate: A fluorinated aromatic ester used in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound used as a base in organic reactions.
Uniqueness
N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to its combination of benzene, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18FNO5S3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H18FNO5S3/c1-26-16-10-9-14(20)12-18(16)29(24,25)21-13-19(17-8-5-11-27-17)28(22,23)15-6-3-2-4-7-15/h2-12,19,21H,13H2,1H3 |
InChI Key |
DXIXEURBBHNBAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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